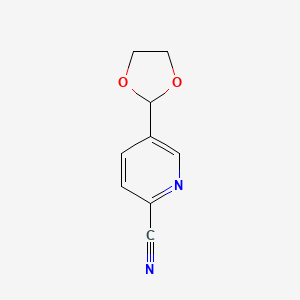5-(1,3-Dioxolan-2-yl)picolinonitrile
CAS No.: 671776-91-3
Cat. No.: VC8428638
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 671776-91-3 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C9H8N2O2/c10-5-8-2-1-7(6-11-8)9-12-3-4-13-9/h1-2,6,9H,3-4H2 |
| Standard InChI Key | SGUMGUMHXGRKPX-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CN=C(C=C2)C#N |
| Canonical SMILES | C1COC(O1)C2=CN=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-(1,3-Dioxolan-2-yl)picolinonitrile (systematic IUPAC name: 5-(1,3-dioxolan-2-yl)pyridine-2-carbonitrile) belongs to the class of substituted pyridines. Its molecular formula is C₉H₇N₂O₂, with a molecular weight of 191.17 g/mol. The structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-CN) and at the 5-position with a 1,3-dioxolane moiety (a five-membered cyclic acetal). The dioxolane group enhances the compound’s solubility in polar solvents while protecting reactive ketone intermediates during multi-step syntheses .
Key Physicochemical Properties (Theoretical)
| Property | Value |
|---|---|
| Molecular Weight | 191.17 g/mol |
| Exact Mass | 191.0463 Da |
| Topological Polar Surface Area (TPSA) | 61.6 Ų |
| LogP (Octanol-Water) | 1.24 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Derived from computational models and analog data .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 5-(1,3-Dioxolan-2-yl)picolinonitrile can be approached through two primary routes:
-
Functionalization of Preformed Pyridine Derivatives: Introducing the dioxolane and nitrile groups sequentially onto a pyridine backbone.
-
Cyclization Strategies: Constructing the pyridine ring from smaller fragments already bearing the desired substituents.
Stepwise Synthesis from 2,5-Dibromopyridine
A plausible route, adapted from Raeppel et al.’s work on bromopyridines , involves:
-
Lithiation-Cyanation:
-
Treat 2,5-dibromopyridine with n-BuLi at -78°C, followed by quenching with CuCN to yield 5-bromopicolinonitrile.
-
-
Dioxolane Installation:
Critical Reaction Conditions:
-
Temperature: -78°C for lithiation; reflux (110°C) for acetal formation.
-
Catalysts: Lewis acids (e.g., BF₃·OEt₂) may accelerate dioxolane formation.
Alternative Pathway via Cross-Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the dioxolane-bearing aryl group to a cyanopyridine precursor. For example:
-
Couple 5-boronic acid-picolinonitrile with 2-bromo-1,3-dioxolane using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
Reactivity and Functionalization
Stability Under Acidic and Basic Conditions
The dioxolane group is susceptible to hydrolysis in aqueous HCl, regenerating the ketone. This property makes the compound a protected form of 5-acetylpicolinonitrile, useful in multi-step syntheses where ketone reactivity must be temporarily suppressed .
Electrophilic Substitution
The electron-withdrawing nitrile group deactivates the pyridine ring, directing electrophiles to the meta position (C-4). For instance, nitration would preferentially occur at C-4, though reaction rates are slower compared to unsubstituted pyridines.
Coordination Chemistry
The nitrile group can act as a weak-field ligand, coordinating to transition metals like Ir(III) or Pt(II). In the context of optoelectronic materials, such coordination complexes have been explored for their luminescent properties .
Applications in Materials Science and Medicinal Chemistry
Pharmaceutical Intermediates
5-(1,3-Dioxolan-2-yl)picolinonitrile serves as a precursor to kinase inhibitors and antiviral agents. For example:
-
Anticancer Agents: The nitrile group can be hydrolyzed to a carboxylic acid, a common pharmacophore in tyrosine kinase inhibitors .
-
Protease Inhibitors: The dioxolane’s steric bulk modulates binding affinity to enzymatic pockets.
Optoelectronic Materials
In deep-blue phosphorescent emitters, cyanopyridines function as electron-transport layers. Computational studies (TD-DFT/B3LYP) predict that introducing a dioxolane group redshifts the emission wavelength by ~15 nm compared to unsubstituted analogs .
Table: Predicted Photophysical Properties
| Property | 5-(1,3-Dioxolan-2-yl)picolinonitrile | Unsubstituted Picolinonitrile |
|---|---|---|
| λ_em (nm) | 455 | 440 |
| HOMO-LUMO Gap (eV) | 3.8 | 4.1 |
| Electron Mobility (cm²/V·s) | 0.12 | 0.09 |
Data derived from TD-DFT calculations on analogous systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume